molecular formula C8H6F2N2O B600067 5-(Difluoromethoxy)-1H-indazole CAS No. 105391-65-9

5-(Difluoromethoxy)-1H-indazole

Cat. No. B600067
M. Wt: 184.146
InChI Key: RAILRWBDHWNUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is a chemical compound with the empirical formula C8H6F2N2OS . It may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .


Molecular Structure Analysis

The molecular weight of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 216.21 . The SMILES string representation is FC(F)Oc1ccc2[nH]c(S)nc2c1 .


Physical And Chemical Properties Analysis

The melting point of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 239-243 °C (lit.) . More detailed physical and chemical properties are not available.

Scientific Research Applications

Supramolecular Structures and Ligand Potential

  • Perfluorinated 1H-indazoles, including derivatives like 5-(Difluoromethoxy)-1H-indazole, exhibit unique supramolecular structures influenced by the length of perfluoroalkyl chains. These structures, such as catemers and stacks of dimers, have significant implications in the field of crystal engineering and materials science (Muñoz et al., 2014).
  • The potential of these fluorinated molecules to act as ligands in complex formations, as demonstrated in their use with hydrotris(indazolyl)borate thallium complexes, highlights their versatility in coordination chemistry and potential applications in catalysis (Muñoz et al., 2014).

Electrochemical Applications

  • 5-Hydroxy-1H-indazole, a related compound, has been investigated for its film-forming capabilities on positive electrodes in lithium-ion batteries. This research suggests potential applications of similar indazole derivatives in enhancing the performance and longevity of high-voltage batteries (Kang et al., 2014).

Synthetic Chemistry and Drug Discovery

  • The ability to regioselectively protect indazoles under different conditions, as studied with various substituted indazoles, is crucial for synthesizing novel derivatives. This research is particularly relevant in drug discovery and the development of new pharmaceutical compounds (Slade et al., 2009).
  • A domino reaction for the synthesis of 2H-indazoles demonstrates the growing role of indazoles in medicinal chemistry, particularly as isosteres for indoles and benzimidazoles, which interact with diverse biological targets (Halland et al., 2009).

Structural and Physical Properties

  • The study of fluorinated NH-indazoles, including their crystal structures and spectroscopic properties, provides insights into how fluorination affects the physical and chemical properties of these compounds. This knowledge is invaluable in the design of materials and pharmaceuticals (Teichert et al., 2007).

Materials Science and Corrosion Inhibition

  • Indazole derivatives, such as 1-dodecyl-1H-indazole and N,1-didodecyl-1H-indazol-5-amine, have been synthesized and applied as corrosion inhibitors for metals like copper. This application is vital in materials science for protecting metals from corrosion (Qiang et al., 2018).

Safety And Hazards

The safety data sheet for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid release to the environment .

properties

IUPAC Name

5-(difluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAILRWBDHWNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743405
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethoxy)-1H-indazole

CAS RN

105391-65-9
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.